Tacrolimus - 109581-93-3

Tacrolimus

Catalog Number: EVT-253164
CAS Number: 109581-93-3
Molecular Formula: C44H71NO13
Molecular Weight: 822.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tacrolimus, originally designated as FK506, is a macrolide lactone discovered in 1984 by the Fujisawa Pharmaceutical Company. [] It is produced by Streptomyces tsukubaensis, a soil fungus found in Japan. [] Tacrolimus is primarily recognized for its potent immunosuppressive properties. [] Its role in scientific research extends beyond transplantation, encompassing various fields like immunology, cell biology, and biochemistry. Tacrolimus serves as a valuable tool to investigate cellular signaling pathways, particularly those involved in T-cell activation and immune responses.

Future Directions
  • Improving Pharmacokinetic/Pharmacodynamic Models: Developing more accurate models to predict individual patient responses and optimize dosing regimens. [, ]
  • Targeting Specific Immune Cells: Exploring its effects on other immune cells besides T-cells, such as B cells and dendritic cells, for more targeted therapies. []
  • Novel Drug Delivery Systems: Investigating novel drug delivery systems to improve its bioavailability and reduce side effects. [, ]
  • Combination Therapies: Evaluating its efficacy and safety in combination with other immunosuppressive or immunomodulatory agents for various diseases. [, ]
  • Understanding Long-Term Effects: Investigating the long-term effects of tacrolimus exposure on various organ systems, including the cardiovascular and metabolic systems. []

Cyclosporine A

  • Compound Description: Cyclosporine A is a calcineurin inhibitor used as an immunosuppressant to prevent organ rejection after transplantation. It acts by suppressing the immune system, inhibiting T cell activation and cytokine production [].

Sirolimus

  • Compound Description: Sirolimus (also known as rapamycin) is an immunosuppressant drug used to prevent organ rejection after transplantation. It belongs to a class of drugs called mTOR inhibitors, which block a specific protein required for the activation and proliferation of immune cells [].

Mycophenolate Mofetil

  • Compound Description: Mycophenolate mofetil (MMF) is an immunosuppressant drug that is converted in the body to mycophenolic acid. Mycophenolic acid inhibits the enzyme inosine monophosphate dehydrogenase (IMPDH), which is involved in the synthesis of guanine nucleotides. This inhibition selectively suppresses the proliferation of T and B lymphocytes, key cells of the immune system [, ].
  • Relevance: Mycophenolate mofetil is often used in combination with tacrolimus to prevent organ rejection after transplantation. While tacrolimus primarily inhibits T cell activation, mycophenolate mofetil inhibits lymphocyte proliferation by targeting IMPDH [, ]. This combination therapy targets different aspects of the immune response, providing more comprehensive immunosuppression.

Azathioprine

  • Compound Description: Azathioprine is an immunosuppressant drug that works by interfering with DNA synthesis, thereby inhibiting cell division and proliferation. It is a prodrug that is converted to its active metabolite, 6-mercaptopurine, in the body [].

Prednisolone

  • Compound Description: Prednisolone is a corticosteroid medication with potent anti-inflammatory and immunosuppressive properties. It works by binding to glucocorticoid receptors in the cytoplasm, which then translocate to the nucleus and modulate the expression of genes involved in the inflammatory and immune responses [, ].
  • Relevance: Prednisolone is often used in combination with tacrolimus as part of an immunosuppressive regimen in organ transplantation [, ]. While tacrolimus specifically targets T cells, prednisolone has a broader immunosuppressive effect, reducing inflammation and suppressing the immune system more generally.

Basiliximab

  • Compound Description: Basiliximab is a monoclonal antibody that acts as an immunosuppressant. It specifically targets the interleukin-2 receptor alpha chain (CD25) found on the surface of activated T lymphocytes, thereby blocking the action of interleukin-2, a key cytokine responsible for T cell proliferation [].
  • Relevance: Basiliximab is sometimes used as an induction therapy in combination with tacrolimus-based immunosuppression regimens in organ transplantation []. It provides a more targeted approach to immunosuppression by specifically blocking IL-2 receptor signaling on activated T cells, complementing the broader immunosuppressive effects of tacrolimus.

Daclizumab

  • Compound Description: Daclizumab is a humanized monoclonal antibody that binds to and blocks the interleukin-2 receptor alpha chain (CD25) on the surface of activated T lymphocytes. By inhibiting the binding of interleukin-2, daclizumab suppresses the activation and proliferation of T cells, thereby reducing the immune response [].
  • Relevance: Similar to basiliximab, daclizumab can be used as an induction therapy in conjunction with tacrolimus-based immunosuppression in organ transplantation []. It provides targeted immunosuppression by blocking IL-2 signaling and complements the effects of tacrolimus, which inhibits calcineurin activity in T cells.

Ketoconazole

  • Compound Description: Ketoconazole is an antifungal medication that inhibits the cytochrome P450 (CYP) enzyme, specifically CYP3A4, which is involved in the metabolism of various drugs, including tacrolimus [].
  • Relevance: Ketoconazole can significantly increase tacrolimus concentrations in the blood by inhibiting its metabolism by CYP3A4 []. This interaction can lead to elevated tacrolimus levels, potentially increasing the risk of toxicity. Therefore, careful monitoring and dose adjustments of tacrolimus are necessary when co-administered with ketoconazole.

Voriconazole

  • Compound Description: Voriconazole is another antifungal medication that inhibits CYP3A4, a key enzyme involved in tacrolimus metabolism [].
  • Relevance: Like ketoconazole, voriconazole can increase tacrolimus concentrations by inhibiting its metabolism by CYP3A4 []. This interaction necessitates close monitoring of tacrolimus levels and appropriate dose adjustments to avoid toxicity in patients receiving both drugs concurrently.

13-O-Demethyl Tacrolimus (13-O-DMT)

  • Compound Description: 13-O-DMT is the major metabolite of tacrolimus, primarily formed by the action of CYP3A enzymes, including CYP3A4 and CYP3A5 [].

Hydrocortisone Acetate

  • Compound Description: Hydrocortisone acetate is a corticosteroid medication with anti-inflammatory properties. It is commonly used topically to treat various skin conditions, including atopic dermatitis [].
  • Relevance: In studies comparing the efficacy of topical treatments for atopic dermatitis, tacrolimus ointment was found to be more effective than hydrocortisone acetate ointment []. This suggests that tacrolimus might offer advantages in terms of efficacy for certain dermatological conditions.

Pimecrolimus

  • Compound Description: Pimecrolimus is a topical immunosuppressant used to treat atopic dermatitis. Like tacrolimus, it is a calcineurin inhibitor that binds to FKBP1A and inhibits T cell activation [, ].
  • Relevance: Pimecrolimus, structurally similar to tacrolimus, also acts as a calcineurin inhibitor and is used topically for atopic dermatitis [, ]. Both drugs share a similar mechanism of action but have different potencies and side effect profiles.

Nargenicin A1

  • Compound Description: Nargenicin A1 is an antibiotic extracted from Nocardia argentinensis and has antioxidant activity. It protects cells against oxidative stress by scavenging reactive oxygen species (ROS) [].
  • Relevance: Nargenicin A1 has been shown to protect cells from tacrolimus-induced toxicity, likely due to its ability to reduce oxidative stress []. This finding suggests that nargenicin A1 could potentially mitigate some of the side effects associated with tacrolimus therapy.
Classification and Source

Tacrolimus monohydrate is classified as a macrolide immunosuppressant. It is derived from the fermentation of the bacterium Streptomyces tsukubaensis and is structurally related to ascomycin, another macrolide compound. Tacrolimus functions by inhibiting T-lymphocyte activation and proliferation, making it crucial in preventing organ rejection in transplant patients and managing various autoimmune conditions .

Synthesis Analysis

The biosynthesis of tacrolimus involves a hybrid synthesis pathway that combines type 1 polyketide synthases (PKS) and nonribosomal peptide synthases (NRPS). The process includes the following key steps:

  1. Starter Unit Formation: The starter unit, 4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC), is synthesized from chorismic acid by the enzyme fkbO.
  2. Elongation: Four molecules of malonyl-CoA and five molecules of methylmalonyl-CoA are utilized as elongation units. Notably, two malonyl-CoA molecules can be substituted with methoxymalonyl-CoA.
  3. Cyclization and Tailoring: After the complete assembly of the molecule, cyclization occurs followed by post-synthase tailoring steps such as oxidation and methylation. Specific enzymes like fkbM and fkbD are responsible for these modifications .

The entire process is encoded by a cluster of 19 genes known as fkb genes.

Molecular Structure Analysis

Tacrolimus has a complex molecular structure characterized by a large lactone ring and multiple stereocenters. Its chemical formula is C_44H_69N_1O_12, with a molecular weight of approximately 804.0 g/mol. Key structural features include:

  • A macrolide core consisting of a 23-membered lactone ring.
  • Multiple hydroxyl groups that contribute to its solubility and biological activity.
  • Several chiral centers that influence its pharmacological properties.

The structural complexity of tacrolimus allows it to interact specifically with various proteins involved in immune responses .

Chemical Reactions Analysis

Tacrolimus undergoes various chemical reactions that are crucial for its therapeutic efficacy:

  1. Hydrolysis: In aqueous environments, tacrolimus can hydrolyze to form less active metabolites.
  2. Methylation: Methylation reactions occur during biosynthesis, enhancing its lipophilicity.
  3. Oxidation: Tacrolimus can be oxidized to form several metabolites that may exhibit varying degrees of immunosuppressive activity.

These reactions are influenced by environmental factors such as pH and temperature .

Mechanism of Action

Tacrolimus exerts its immunosuppressive effects primarily through the inhibition of calcineurin, a phosphatase critical for T-cell activation. The detailed mechanism involves:

  1. Binding to FK506 Binding Protein: Tacrolimus binds to FK506 binding protein (FKBP), forming a complex that inhibits calcineurin activity.
  2. Inhibition of Interleukin-2 Production: This inhibition prevents the dephosphorylation of nuclear factor of activated T-cells (NFAT), thereby blocking the transcription of interleukin-2 and other cytokines essential for T-cell proliferation.
  3. Reduction in T-cell Activation: By inhibiting these pathways, tacrolimus effectively reduces T-cell activation and proliferation, leading to its immunosuppressive effects .
Physical and Chemical Properties Analysis

Tacrolimus monohydrate exhibits several important physical and chemical properties:

  • Solubility: It is highly lipophilic but has limited solubility in water, which poses challenges for formulation.
  • Stability: Tacrolimus is sensitive to light and moisture; thus, it should be stored in airtight containers away from light.
  • Melting Point: The melting point ranges around 150-160 °C.

These properties influence its formulation strategies for effective drug delivery .

Applications

Tacrolimus monohydrate has several significant applications:

  1. Organ Transplantation: It is widely used to prevent organ rejection in kidney, liver, heart, and lung transplants.
  2. Autoimmune Diseases: Tacrolimus is effective in treating conditions such as psoriasis, atopic dermatitis, and rheumatoid arthritis due to its immunosuppressive properties.
  3. Research Applications: It serves as a valuable tool in research settings for studying immune responses and developing new therapeutic strategies.

In addition to these applications, ongoing research explores novel formulations such as nanoparticles and micelles to enhance tacrolimus's bioavailability and therapeutic efficacy .

Properties

CAS Number

109581-93-3

Product Name

Tacrolimus monohydrate

IUPAC Name

1,14-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone;hydrate

Molecular Formula

C44H71NO13

Molecular Weight

822.0 g/mol

InChI

InChI=1S/C44H69NO12.H2O/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7;/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3;1H2

InChI Key

NWJQLQGQZSIBAF-UHFFFAOYSA-N

SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC.O

Solubility

Insoluble

Synonyms

Anhydrous Tacrolimus
Anhydrous, Tacrolimus
FK 506
FK-506
FK506
FR 900506
FR-900506
FR900506
Prograf
Prograft
Tacrolimus
Tacrolimus Anhydrous
Tacrolimus, Anhydrous

Canonical SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC.O

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=C)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.